molecular formula C14H22Cl2N2 B1398344 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219979-57-3

1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1398344
CAS No.: 1219979-57-3
M. Wt: 289.2 g/mol
InChI Key: LAGQNJGGRGBTCI-UHFFFAOYSA-N
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Description

1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known to play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . A structure-based drug design approach has been used to synthesize 3,4-disubstituted pyridine derivatives, starting from compounds such as soticlestat and thioperamide . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex. For instance, the development of a novel and potent CH24H inhibitor involved the design and synthesis of 3,4-disubstituted pyridine derivatives . The optimization of this series by focusing on ligand-lipophilicity efficiency value resulted in the discovery of a potent and highly selective CH24H inhibitor .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines, closely related to the requested compound, have been identified as privileged scaffolds in drug discovery, showing promise in cancer treatment and central nervous system disorders. Their anticancer potential was underscored by the US FDA approval of trabectedin for soft tissue sarcomas. These derivatives have also been explored for their efficacy against malaria, cardiovascular, and metabolic disorders. The exploration of tetrahydroisoquinoline derivatives has led to significant advances in drug discovery for infectious diseases, such as malaria, tuberculosis, and various viral infections, demonstrating their versatility as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).

Biochemical Analysis

Biochemical Properties

1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in cholesterol metabolism . The nature of these interactions includes enzyme inhibition, which can affect the metabolic pathways regulated by these enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cholesterol homeostasis and to modulate the activity of glutamate receptors, which are crucial for excitatory transmission in neurons .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cholesterol 24-hydroxylase, inhibiting its activity and thereby reducing the levels of 24S-hydroxycholesterol in the brain . This inhibition can lead to alterations in cholesterol metabolism and associated cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. Long-term studies have indicated that prolonged exposure can lead to sustained inhibition of cholesterol 24-hydroxylase and associated metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cholesterol 24-hydroxylase without causing significant adverse effects. At higher doses, toxic effects such as neuronal excitotoxicity and disruption of glutamate uptake have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, affecting the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can influence metabolic flux and the levels of metabolites involved in cholesterol homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its inhibitory effects on cholesterol 24-hydroxylase . This distribution is crucial for its role in modulating brain cholesterol metabolism.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the endoplasmic reticulum, where cholesterol 24-hydroxylase is also found . This localization facilitates its interaction with the enzyme and subsequent inhibition of its activity. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy.

Properties

IUPAC Name

1-piperidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)13-7-3-9-15-11-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQNJGGRGBTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 5
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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